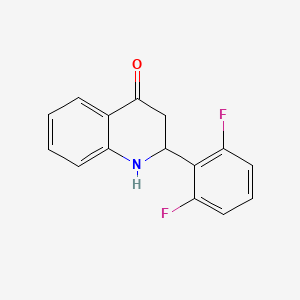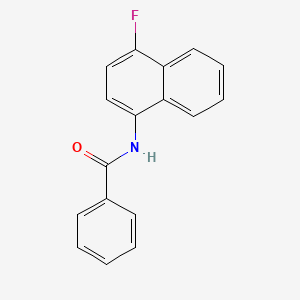
1,5-Dimethyl(1)benzothieno(2,3-g)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is a heterocyclic compound that integrates a benzo and thieno ring fused with an isoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted benzaldehydes with thieno derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can be employed to construct the isoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s functional groups and overall structure. The pathways involved often relate to the inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[4,5]imidazo[2,1-a]isoquinoline: Similar in structure but contains an imidazole ring instead of a thieno ring.
Thieno[2,3-d]pyrimidine: Another thieno-fused heterocycle with different biological activities.
Uniqueness
1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is unique due to its specific fusion of benzo, thieno, and isoquinoline rings, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with tailored biological activities and material properties .
Propiedades
Número CAS |
23436-73-9 |
|---|---|
Fórmula molecular |
C17H13NS |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-[1]benzothiolo[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H13NS/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9H,1-2H3 |
Clave InChI |
ZCVWAHUQQFAANM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=C(C2=CC3=C1SC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)









![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)
![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)


